Octadecylcyclohexane
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVNZNVTGBKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063476 | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-06-1 | |
| Record name | Octadecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4445-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, octadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Long Chain Alkylcyclohexanes in Industrial and Environmental Contexts
Long-chain alkylcyclohexanes, including octadecylcyclohexane, are a notable class of compounds with relevance in various sectors. They are recognized as significant components in waxes derived from petroleum and coal. jcsp.org.pk Their inherent thermal stability and hydrophobic nature make them suitable for a variety of industrial applications. lookchem.com
In an industrial setting, these compounds are utilized as:
Lubricants and Additives: Their ability to reduce friction makes them valuable in machinery and mechanical components. They are also used as additives to enhance the performance and stability of various industrial and consumer products. lookchem.com
Surfactants and Emulsifiers: The long alkyl chain contributes to their capacity to lower surface tension, a key property in the formulation of detergents and other products requiring stable emulsions. solubilityofthings.comlookchem.com
High-Temperature Applications: The thermal stability of the cyclohexane (B81311) ring combined with the long alkyl chain allows for their use in high-temperature processes within industries like aerospace and automotive. solubilityofthings.comlookchem.com
Plasticizers: Certain derivatives of long-chain alkylcyclohexanes are used as plasticizers in adhesives and sealants. google.com
From an environmental perspective, long-chain alkylcyclohexanes are important as:
Biomarkers: These compounds are naturally present in crude oil and can serve as geochemical indicators to characterize petroleum products and understand their degradation patterns in the environment. researchgate.netusgs.gov
Environmental Contaminants: As components of petroleum products, their presence and breakdown in soil and water are subjects of environmental studies, particularly in the context of oil spills. researchgate.netusgs.gov Research has shown that their biodegradation can be influenced by environmental conditions, such as the presence of specific microorganisms. nih.gov
Atmospheric IVOCs: Long-chain alkylcyclohexanes are classified as intermediate volatility organic compounds (IVOCs) in the atmosphere and are studied for their potential to form secondary organic aerosols (SOAs). acs.orgmdpi.com
Overview of Scholarly Research Trajectories Pertaining to Octadecylcyclohexane
Scholarly research on octadecylcyclohexane has followed several distinct, yet often interconnected, trajectories. These research paths are driven by the compound's unique properties and its presence in both natural and industrial systems.
A primary area of investigation has been the synthesis and characterization of this compound and its derivatives. Early research focused on methods of synthesis, such as the complete hydrogenation of aromatic analogs over a nickel catalyst. dss.go.th More recent studies continue to explore its fundamental physicochemical properties.
Another significant research trajectory is its application in materials science . The amphiphilic nature of molecules like this compound makes them interesting for creating organized structures and nanomaterials. solubilityofthings.com This has led to investigations into their use in drug delivery systems and coating technologies. solubilityofthings.com
The geochemical and environmental fate of this compound represents a third major research avenue. As a component of crude oil, its distribution and degradation are analyzed to understand the history and alteration of petroleum reservoirs. jcsp.org.pkresearchgate.net Environmental scientists study its biodegradation pathways in soil and water, often involving microbial action. usgs.govnih.gov Furthermore, its role as an atmospheric IVOC and its contribution to aerosol formation is an active area of atmospheric chemistry research. acs.orgmdpi.com
Finally, research has also touched upon its presence in natural products . For instance, this compound has been identified as a volatile component in certain types of honey and in extracts from various plants. researchgate.netmdpi.comncsu.eduoup.com
Hypothesis Formulation and Research Objectives in Octadecylcyclohexane Studies
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in this compound. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) Spectroscopy each provide unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational dynamics of cyclic systems like the cyclohexane ring in this compound. copernicus.org The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this conformation, the hydrogen atoms and any substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
For a detailed analysis, low-temperature NMR studies would be necessary to slow down the ring flip, allowing for the resolution of distinct signals for the axial and equatorial protons. researchgate.net The long octadecyl chain would likely prefer the equatorial position to minimize steric hindrance, a phenomenon known as conformational locking.
Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts in both ¹H and ¹³C NMR spectra provide direct information about the carbon skeleton. bhu.ac.in The protons and carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum. The long octadecyl chain would produce a complex series of overlapping signals, characteristic of long-chain alkanes.
| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |
| ¹H | Cyclohexane ring protons (CH, CH₂) | ~0.8 - 1.8 |
| ¹H | Octadecyl chain protons (CH₂, CH₃) | ~0.8 - 1.3 |
| ¹³C | Cyclohexane ring carbons | ~25 - 45 |
| ¹³C | Octadecyl chain carbons | ~14 - 35 |
| This table presents generalized expected chemical shift ranges for alkylcyclohexanes based on established NMR principles. Specific values for this compound would require experimental determination. sigmaaldrich.comnih.govcarlroth.com |
Mass Spectrometry (MS) for Molecular Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.orgwikipedia.org In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺) which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk
For this compound (C₂₄H₄₈), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 336. However, for long-chain alkanes, the molecular ion peak can be weak or even absent. wikipedia.org The fragmentation of alkyl-substituted cycloalkanes is well-documented and follows predictable pathways. capes.gov.brgatech.edu
Key Fragmentation Pathways for this compound:
Loss of the Alkyl Side Chain: A primary fragmentation pathway for alkylcycloalkanes is the cleavage of the bond between the ring and the alkyl chain. amrutpharm.co.in This results in the loss of an octadecyl radical (•C₁₈H₃₇) to form a cyclohexyl cation at m/z 83, or the loss of a cyclohexyl radical to form an octadecyl cation at m/z 253.
Ring Fragmentation: The cyclohexane ring itself can fragment. A common pathway for cycloalkanes is the loss of an ethene molecule (C₂H₄, 28 Da), which would lead to a fragment ion at m/z 308. gatech.edu
Alkyl Chain Fragmentation: The long octadecyl chain will fragment similarly to a linear alkane, producing a series of characteristic cluster peaks separated by 14 Da (corresponding to CH₂ groups). wikipedia.org
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 336 | [C₂₄H₄₈]⁺ | Molecular Ion (M⁺) |
| 83 | [C₆H₁₁]⁺ | Loss of the octadecyl side chain (M - 253) |
| 253 | [C₁₈H₃₇]⁺ | Loss of the cyclohexyl ring (M - 83) |
| 55, 69, etc. | [C₄H₇]⁺, [C₅H₉]⁺, etc. | Fragmentation of the cyclohexane ring |
| This table outlines predicted major fragments for this compound based on established mass spectrometry principles for alkylcycloalkanes. libretexts.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. rtilab.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the spectrum is expected to be characteristic of a saturated hydrocarbon, containing only C-C and C-H bonds. researchgate.netsysydz.net
Characteristic FTIR Absorption Bands: The FTIR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations. uc.edulibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) from both the ring and chain |
| 1450-1470 | C-H Bend (Scissoring) | CH₂ |
| ~1375 | C-H Bend (Symmetric) | CH₃ |
| 720-725 | C-H Rocking | Long (CH₂)n chain (n ≥ 4) |
| This table shows typical IR absorption frequencies for the functional groups present in this compound. acs.orgrsc.orgudel.edulibretexts.org |
Chromatographic Separation Techniques for Isomer Identification and Purity Assessment
Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity by identifying any isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture and then identifies them based on their mass spectra. labmanager.com It is widely used in the analysis of petroleum products, where alkylcyclohexanes like this compound are common components. dtic.miljeolusa.comchromatographytoday.com
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer for identification. The retention index (a measure related to retention time) is used alongside the mass spectrum to confirm the compound's identity. nist.govnist.govakjournals.comresearchgate.net The analysis of long-chain n-alkylcyclohexanes in crude oil and environmental samples has been documented, demonstrating the utility of GC-MS for these compounds. dtic.milasm.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. chemguide.co.uk For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. moravek.comphenomenex.com
In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). sepscience.comchromatographyonline.com Non-polar compounds, such as this compound, interact strongly with the non-polar stationary phase and are retained longer, while more polar compounds elute faster. chromatographyonline.comresearchgate.net
By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be separated. libretexts.org While specific HPLC methods for this compound are not commonly published, RP-HPLC with a C18 column and a mobile phase gradient from a polar solvent to a less polar one (e.g., from methanol (B129727)/water to pure methanol or another organic solvent) would be the standard approach for its analysis and purification. core.ac.uknacalai.com
Crystallographic Analysis of this compound and Related Homologs
The study of the solid-state structure of this compound and its homologs is crucial for understanding their physical properties and phase behavior. Crystallographic analysis reveals the precise three-dimensional arrangement of molecules in a crystal lattice, which is defined by a repeating unit called the unit cell. The unit cell's geometry is described by its lattice parameters: the lengths of the three edges (a, b, c) and the angles between them (α, β, γ). wikipedia.org This arrangement dictates macroscopic properties such as density, melting point, and mechanical hardness. numberanalytics.com
Research into the crystallization of long-chain n-alkylcyclohexanes, including this compound, reveals complex solid-phase behavior. A significant finding is the common occurrence of metastable solid phases. ua.ptua.pt During cooling from the liquid state, these compounds may first crystallize into a less stable form (metastable phase) before converting to the most stable crystalline structure. ua.ptua.pt For instance, studies on nonadecylcyclohexane (B1266053), a close homolog of this compound, have detailed the conditions for the appearance of a metastable phase and its subsequent, often slow, conversion to the stable form. ua.pt This phenomenon is prevalent in molecules with long alkyl chains. ua.pt
The crystal structure of n-alkylcyclohexanes is heavily influenced by the length of the n-alkyl side chain, exhibiting a distinct "parity effect." This means that homologs with an even number of carbon atoms in the alkyl chain have different crystalline states and, consequently, different physical properties compared to their odd-numbered counterparts. ua.pt This effect is clearly observed in the melting temperatures of the series, where the addition of a single methylene (B1212753) (-CH2-) group leads to a significant, non-linear increase in the melting point, with a more pronounced parity effect than that observed for n-alkanes. ua.pt Investigations using high-pressure microscopy have shown that the slope of the melting temperature versus pressure curve differs between even and odd homologs, further suggesting differences in their crystal structures. ua.pt
Differential Scanning Calorimetry (DSC) has been employed to construct phase diagrams for binary mixtures of alkylcyclohexanes, such as those containing this compound and nonadecylcyclohexane. researchgate.net These studies indicate that such mixtures tend to form eutectic systems. researchgate.net Under certain conditions, like rapid cooling, metastable phases can also form in these binary systems, which may recrystallize into the more stable eutectic phase upon heating. researchgate.net
While detailed unit cell parameters for this compound are not extensively published in readily available literature, the collective data on its homologous series provides a clear framework for its expected crystallographic behavior. The analysis consistently points to a strong correlation between the alkyl chain length, the parity of the carbon number, and the resulting solid-state structure and phase transitions.
Below are data tables summarizing the properties of n-alkylcyclohexanes and the fundamental crystal systems relevant to their analysis.
Table 1: Melting Temperatures of n-Alkylcyclohexane Homologs at Atmospheric Pressure (0.1 MPa) This table illustrates the parity effect on the melting point within the n-alkylcyclohexane series.
| Compound Name | Alkyl Chain Carbon No. | Melting Temperature (K) |
| Pentadecylcyclohexane (B1584702) | 15 | 291.5 |
| Hexadecylcyclohexane | 16 | 301.1 |
| Heptadecylcyclohexane | 17 | 305.9 |
| This compound | 18 | 313.2 |
| Nonadecylcyclohexane (stable) | 19 | 315.7 |
| Nonadecylcyclohexane (metastable) | 19 | 302.7 |
| Eicosylcyclohexane | 20 | 322.9 |
| Heneicosylcyclohexane | 21 | 324.7 |
| Data sourced from a high-pressure microscopy study. ua.pt |
Table 2: The Seven Crystal Systems This table provides a general reference for the classification of crystal structures based on unit cell parameters. numberanalytics.comarizona.edu
| Crystal System | Edge Lengths | Interaxial Angles |
| Cubic | a = b = c | α = β = γ = 90° |
| Tetragonal | a = b ≠ c | α = β = γ = 90° |
| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |
| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |
| Trigonal | a = b = c | α = β = γ ≠ 90° |
| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |
| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |
Natural Isolation and Identification from Biological Sources
The identification of this compound from natural sources has been facilitated by modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex mixtures.
Several microbial species have been reported to produce this compound and its derivatives. The culture conditions under which these microorganisms are grown can significantly influence the production of their secondary metabolites. researchgate.net
Aspergillus ustus : This fungus is a known producer of this compound. nih.govebi.ac.uk Its presence has been confirmed through the analysis of fungal extracts.
Burkholderia sp. : In a study of volatile organic compounds from Burkholderia sp., 1,3,5-trimethyl-2-octadecylcyclohexane (B13943966) was identified. researchgate.nettheses.frgrafiati.comgrafiati.com This finding suggests that bacteria from this genus possess the metabolic pathways to synthesize alkylated cyclohexanes.
Bacillus megaterium : Research on the secondary metabolites of Bacillus megaterium has also led to the identification of 1,3,5-trimethyl-2-octadecylcyclohexane. researchgate.nettheses.frgrafiati.comgrafiati.com
Streptomyces cavourensis : The ethyl acetate (B1210297) extract of fermented broth from Streptomyces cavourensis was found to contain 1,3,5-trimethyl-2-octadecylcyclohexane, which constituted 7.58% of the identified compounds. researchgate.net This actinobacterium is recognized as a rich source of bioactive secondary metabolites. researchgate.netmdpi.com
Table 1: Microbial Sources of this compound and its Derivatives
| Microbial Species | Compound Identified | Reference |
| Aspergillus ustus | This compound | nih.govebi.ac.uk |
| Burkholderia sp. | 1,3,5-trimethyl-2-octadecylcyclohexane | researchgate.nettheses.frgrafiati.comgrafiati.com |
| Bacillus megaterium | 1,3,5-trimethyl-2-octadecylcyclohexane | researchgate.nettheses.frgrafiati.comgrafiati.com |
| Streptomyces cavourensis | 1,3,5-trimethyl-2-octadecylcyclohexane | researchgate.net |
This compound and its related compounds have also been isolated from various plant species.
Cladanthus mixtus : In the methanolic extracts of Cladanthus mixtus, 1,3,5-trimethyl-2-octadecylcyclohexane was a predominant alkane, particularly in the stems (6.17%) and roots (2.26%). mdpi.comresearchgate.net Another analysis of C. mixtus also reported the presence of this compound. researchgate.net
Vernonia amygdalina : Commonly known as bitter leaf, extracts of Vernonia amygdalina have been found to contain 1,4-dimethyl-3-n-octadecylcyclohexane. nih.gov This plant is widely used in traditional medicine and is rich in various phytochemicals. nih.govoamjms.eu
Table 2: Phyto-Occurrence of this compound and its Derivatives
| Plant Species | Compound Identified | Plant Part | Percentage | Reference |
| Cladanthus mixtus | 1,3,5-trimethyl-2-octadecylcyclohexane | Stems | 6.17% | mdpi.comresearchgate.net |
| Roots | 2.26% | mdpi.com | ||
| Cladanthus mixtus | This compound | Not specified | Not specified | researchgate.net |
| Vernonia amygdalina | 1,4-dimethyl-3-n-octadecylcyclohexane | Not specified | Not specified | nih.gov |
Proposed Biosynthetic Mechanisms of Alkylcyclohexane Formation
The biosynthesis of long-chain alkylcyclohexanes like this compound is not as well-defined as that of other major classes of natural products. However, studies on the degradation and metabolism of these compounds by microorganisms provide insights into the potential enzymatic pathways involved in their formation and modification.
The formation of the cyclohexane ring and the attachment of the long alkyl chain likely involve a series of enzymatic reactions. While the complete biosynthetic pathway for this compound has not been fully elucidated, research on the degradation of n-alkylcyclohexanes suggests the involvement of specific enzyme classes.
The degradation of long-chain n-alkylcyclohexanes often begins with the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid. asm.orgnih.gov This initial step is typically catalyzed by a cytochrome P450 monooxygenase system. ufs.ac.za Following this, the alkyl chain is shortened through a process of β-oxidation. asm.orgnih.gov In some bacteria, such as Alcanivorax sp., the degradation of n-octadecylcyclohexane can yield intermediates like cyclohexaneacetic acid and cyclohexanecarboxylic acid. asm.orgnih.gov The formation of these metabolites suggests that multiple oxidative pathways can be active. asm.orgnih.gov
The biosynthesis of the cyclohexane ring itself may proceed through cyclization of a linear fatty acid precursor, a mechanism seen in the formation of other cyclic natural products. The attachment of the C18 alkyl chain could occur before or after the cyclization event, mediated by specific alkyl transferase enzymes. The synthesis of complex natural products often involves multi-enzyme complexes that carry out a series of reactions in a coordinated manner. sci-hub.sephdcourses.dk
The biosynthesis of this compound can be compared to that of other alkylated natural products. For instance, the biosynthesis of alkylresorcinols, which also feature a cyclic core and a long alkyl chain, involves polyketide synthase (PKS) pathways. geomar.de In these pathways, starter units are extended by the sequential addition of malonyl-CoA units, followed by cyclization and aromatization. It is plausible that a similar PKS-based mechanism could be involved in the formation of the cyclohexane ring of this compound, with subsequent reduction steps to yield the saturated cycloalkane.
The degradation pathways of n-alkylcyclohexanes and n-alkylbenzenes in bacteria like Alcanivorax sp. show similarities, with both involving β-oxidation of the alkyl side chain. asm.orgnih.gov This suggests a conservation of enzymatic machinery for processing long alkyl chains attached to cyclic structures. The enzymes responsible for these transformations, including monooxygenases and the enzymes of the β-oxidation spiral, are key to understanding both the degradation and potential biosynthesis of these compounds. asm.orgnih.govcapes.gov.br
Advanced Synthetic Methodologies and Chemical Transformations
Controlled Synthesis of Octadecylcyclohexane and its Derivatives
The controlled synthesis of long-chain alkylcyclohexanes involves precise control over the molecular architecture, including the stereochemistry and regiochemistry of substituents on the cyclohexane (B81311) ring.
A stereoselective reaction is a chemical process that results in the preferential formation of one stereoisomer over another. iupac.org This control is crucial in synthesizing specific isomers of substituted cyclohexanes.
Stereoselective Synthesis: Researchers have developed methods for the stereoselective synthesis of multisubstituted cyclohexanes. One such method involves the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with malononitrile, promoted by lithium diisopropylamide (LDA). This reaction proceeds via a stereoselective dimerization, yielding only one diastereomer of the resulting polyfunctional cyclohexane. mdpi.com The process is sensitive to reaction conditions; by adjusting temperature and reaction time, intermediate compounds can be isolated, confirming the reaction pathway. mdpi.com
Another approach utilizes p-toluenesulfonic acid (PTSA) as a catalyst and hydrogen peroxide as an oxidant for the trans-dihydroxylation of 1,4-cyclohexadiene. This method can achieve a high stereoselectivity and a 98% yield of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol without the need for metal catalysts. mdpi.com Furthermore, visible-light-enabled photoredox catalysis has been employed for intermolecular [4 + 2] cycloadditions to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. rsc.org
Regioselective Synthesis: Regioselectivity, the control of where a chemical reaction occurs on a molecule, is also a key aspect of synthesis. An efficient method for the regioselective synthesis of indazolo[2,3-a]quinazolines has been developed starting from cyclohexanones. rsc.org The high degree of regioselectivity in this sequential annulation and dehydrogenative aromatization process is attributed to the preferential occurrence of a Mannich reaction over an aldol (B89426) reaction. rsc.org While not directly involving this compound, these principles of achieving high regioselectivity through catalyst and reaction pathway control are fundamental to the synthesis of specifically substituted alkylcyclohexanes.
Table 1: Examples of Stereoselective Cyclohexane Synthesis
| Starting Materials | Catalyst/Reagent | Key Feature | Product | Reference |
|---|---|---|---|---|
| 1,5-diarylpent-2-en-4-yn-1-ones, malononitrile | LDA | Stereoselective dimerization | Single diastereomer of a multisubstituted cyclohexane | mdpi.com |
| 1,4-Cyclohexadiene, H₂O₂ | p-Toluenesulfonic acid (PTSA) | High stereoselectivity (98% yield) | (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol | mdpi.com |
| Benzocyclobutylamines, α-substituted vinylketones | Photoredox catalyst | Excellent diastereoselectivity | Functionalized cyclohexylamine derivatives | rsc.org |
| 3-Aminoindazoles, Cyclohexanones | I₂/S | High regioselectivity (Mannich > Aldol) | Indazolo[2,3-a]quinazolines | rsc.org |
The formation of the alkylcyclohexane core often relies on catalytic hydrogenation of corresponding aromatic compounds or transformations of other precursors like biomass. The development of efficient and reusable catalysts is a major research focus. One promising strategy is the direct catalytic conversion of lignocellulosic biomass into liquid alkylcyclohexanes. researchgate.net
Ruthenium-on-carbon (Ru/C) catalysts have shown excellent performance in this conversion. A synergistic effect between metallic ruthenium (Ru), responsible for hydrogenation, and ruthenium dioxide (RuO₂) species, which helps cleave linkages in the biomass, is crucial for the high efficiency of the process. researchgate.net A Ru/C catalyst reduced at 300 °C demonstrated the best performance, achieving a 97.2% mole yield of liquid alkylcyclohexanes from cornstalk lignin (B12514952) at 200 °C. researchgate.net These catalysts can be reused for multiple runs and are effective for various biomass feedstocks. researchgate.net
Besides ruthenium, other precious metals like palladium (Pd), rhodium (Rh), and gold (Au), as well as non-precious metals such as nickel (Ni) and cobalt (Co), are explored for their catalytic activity in forming alkylcyclohexanes due to their excellent hydrogen adsorption properties. researchgate.net Pincer-ligated complexes of iridium (Ir), ruthenium (Ru), and osmium (Os) have also been developed for alkane dehydrogenation, a related process for modifying alkylcyclohexanes. nih.gov
Table 2: Performance of Ru/C Catalyst in Biomass Conversion
| Catalyst | Reduction Temp. | Reaction Temp. | Product | Yield (Mole %) | Reference |
|---|---|---|---|---|---|
| Ru/C | 300 °C | 200 °C | Liquid Alkylcyclohexanes | 97.2% | researchgate.net |
Derivatization and Functionalization Strategies
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties suitable for a specific application. taylorandfrancis.com For this compound, this involves introducing functional groups to alter its reactivity, physical properties, or to create esters and other adducts.
The introduction of functional groups onto the this compound skeleton can significantly enhance its utility. For instance, the yeast strain Moniliella spathulata is capable of degrading n-octadecylcyclohexane, indicating a biological pathway for its functionalization. researchgate.net
Synthetic methods for introducing functional groups onto cyclohexane rings are well-established. These include the formation of α-hydroxyalkyl-4-t-alkylcyclohexanes, which introduces hydroxyl (-OH) groups. google.com The synthesis of complex molecules like maleopimaric acid can be adapted to introduce various functionalities; for example, treatment with a sodium hydroxide (B78521) solution followed by acidification yields a triacid, introducing three carboxylic acid (-COOH) groups. core.ac.uk Visible-light-enabled cycloaddition reactions can introduce amine functionalities, creating cyclohexylamine derivatives. rsc.org These strategies allow for the transformation of a simple hydrocarbon into a more reactive and versatile chemical building block.
The synthesis of esters and other adducts of this compound is a key strategy for creating derivatives with tailored properties. scribd.com Enzymatic catalysis offers a highly selective route for ester synthesis. For example, the immobilized lipase (B570770) from Burkholderia cepacia (PS IM) shows excellent regioselectivity for the 3'-OH group in the acylation of nucleosides, demonstrating how enzymes can be used to form specific esters. researchgate.net Synthetic routes for creating esters from complex cyclic molecules include reacting a triacid with allyl bromide to produce a triallyl ester or with epichlorohydrin (B41342) to form a triglycidyl ester. core.ac.uk
Adducts are products of a direct addition of two or more distinct molecules. The formation of adducts is another important derivatization method. For example, boronyl borinic esters have been prepared as adducts by reacting a B2pin2/sec-BuLi ate-complex with trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.org Similarly, alkyl azides can form adducts with compounds like acetylenedicarboxylic acid. dss.go.th The derivatization of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol to its corresponding tetraacetate is another example of creating an adduct for easier isolation and characterization. mdpi.com
Table 3: Examples of Derivatization and Adduct Formation
| Starting Compound | Reagent(s) | Product Type | Functional Group/Adduct | Reference |
|---|---|---|---|---|
| Maleopimaric acid triacid | Allyl bromide | Ester | Triallyl ester | core.ac.uk |
| Cyclohexanetetraol | Acetic anhydride, Triethylamine | Ester | Tetraacetate | mdpi.com |
| B₂pin₂/sec-BuLi | Trifluoroacetic anhydride (TFAA) | Adduct | Boronyl borinic ester adduct | chemrxiv.org |
| n-Octadecylcyclohexane | Moniliella spathulata | Functionalization | Oxidized derivatives | researchgate.net |
Process Optimization and Scalability in Laboratory and Industrial Contexts
Optimizing synthetic processes for efficiency and scalability is critical for both laboratory research and industrial production. This involves fine-tuning reaction parameters, improving catalyst performance, and designing more efficient process workflows.
In the laboratory, reaction conditions such as temperature, time, and reactant ratios are carefully optimized to maximize the yield of the desired product and minimize side reactions. For instance, in the stereoselective synthesis of multisubstituted cyclohexanes, varying these parameters was shown to control the formation of intermediate versus final products. mdpi.com Similarly, for catalytic processes, optimization involves identifying the ideal catalyst preparation and reaction conditions, such as the finding that a Ru/C catalyst reduced at 300 °C gives the highest yield for alkylcyclohexane production from biomass. researchgate.net
For industrial applications, process intensification is a key strategy. This can involve developing cascade reactions that occur in a single reactor, which reduces capital and operating costs compared to multi-step processes requiring separate reactors for each stage. kit.edu The scalability of a synthetic method is also a primary consideration. A visible-light-enabled cycloaddition for synthesizing cyclohexylamine derivatives was successfully demonstrated in a scale-up experiment, indicating its potential for larger-scale production. rsc.org In the context of bioprocessing, optimization involves moving from simple systems to highly controlled bioreactors, which can dramatically increase the rate of hydrocarbon degradation. nih.gov Furthermore, the use of accelerated oxidation tests and machine learning models to predict hydrocarbon stability represents an advanced approach to process optimization in a laboratory setting. acs.org
Thermophysical and Phase Behavior Research of Octadecylcyclohexane Systems
Solid-Liquid Equilibria Investigations under Varying Conditions
The solid-liquid equilibria (SLE) of octadecylcyclohexane, both as a pure component and in mixtures, are fundamental to predicting and controlling its phase behavior. These investigations often involve techniques like differential scanning calorimetry (DSC) and high-pressure microscopy to map out phase diagrams and understand phase transitions. akjournals.comua.pt
Construction of Phase Diagrams for Binary and Multicomponent Mixtures (e.g., this compound/Nonadecylcyclohexane)
The construction of phase diagrams for binary mixtures, such as this compound with nonadecylcyclohexane (B1266053), provides valuable insights into their mutual solubility and phase behavior. akjournals.comresearchgate.netresearchgate.net Research has shown that binary mixtures of this compound and nonadecylcyclohexane form eutectic systems. akjournals.comresearchgate.netresearchgate.net This means that the two components are completely miscible in the liquid phase but are immiscible in the solid phase, leading to a specific eutectic composition that solidifies at a lower temperature than either of the pure components.
Differential scanning calorimetry (DSC) is a primary technique used to construct these phase diagrams by measuring the temperatures of phase transitions for various compositions of the mixture. akjournals.comresearchgate.net The resulting experimental liquidus curves, which represent the temperatures at which the last solid melts upon heating, are often compared with theoretical curves calculated based on ideal solution theory. akjournals.comresearchgate.netresearchgate.net For the this compound/nonadecylcyclohexane system, the measured phase diagrams align well with theoretical diagrams constructed on the assumption of a eutectic system. akjournals.comresearchgate.netresearchgate.net
The general shape of a binary phase diagram for a eutectic system features two descending liquidus curves that intersect at the eutectic point. Below this temperature, the system exists as a solid mixture of the two pure components.
Table 1: Investigated Binary Systems with this compound
| Component A | Component B | System Type | Investigative Techniques |
|---|
Characterization of Metastable Phases and Polymorphism
Metastable phases are non-equilibrium states that can persist for a significant time. nih.govberkeley.edu In the context of this compound and related long-chain alkylcyclohexanes, the formation of metastable solid phases is a known phenomenon, particularly under specific cooling conditions. ua.pt For instance, in some binary mixtures of pentadecylcyclohexane (B1584702) and nonadecylcyclohexane, a metastable phase has been observed to form under fast cooling. researchgate.netresearchgate.net It is hypothesized that this metastable phase transforms into the more stable eutectic phase upon heating. researchgate.netresearchgate.net
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is another important aspect. nih.govberkeley.edu While specific polymorphic forms of pure this compound are not extensively detailed in the provided context, the study of related compounds like nonadecylcyclohexane has revealed the existence of both stable and metastable solid phases. ua.pt For nonadecylcyclohexane, a metastable solid phase appears at a lower temperature (302.7 K) than the stable solid phase (315.7 K), creating an undercooling region where crystallization is influenced by the cooling process. ua.pt The formation of these different solid structures can be influenced by factors such as the rate of cooling and the presence of impurities. ua.pt
Pressure and Temperature Dependence of Phase Transitions
The phase transition temperatures of this compound are significantly influenced by both pressure and temperature. ua.ptyoutube.commdpi.com High-pressure microscopy has been employed to measure the melting temperature of this compound at pressures up to 100 MPa. ua.pt
The relationship between melting temperature and pressure for this compound is quasi-linear, meaning the melting temperature increases almost linearly with an increase in pressure. ua.ptmdpi.com This dependence is a common characteristic of many substances, as increased pressure favors the more densely packed solid phase. youtube.com
The parity of the number of carbon atoms in the alkyl chain of n-alkylcyclohexanes has a notable effect on their melting temperatures and the pressure dependence of these transitions. ua.pt Generally, n-alkylcyclohexanes with an even number of carbon atoms in the alkyl chain exhibit a greater average slope in their pressure-temperature liquidus curves compared to their odd-numbered counterparts. ua.pt This suggests differences in the crystalline structures between even and odd n-alkylcyclohexanes. ua.pt
Table 2: Pressure Dependence of Melting Temperature for this compound
| Pressure (MPa) | Melting Temperature (K) |
|---|---|
| 0.1 | 305.5 |
| 20 | 312.1 |
| 40 | 318.5 |
| 60 | 324.7 |
| 80 | 330.8 |
| 100 | 336.7 |
Data derived from graphical representations in the cited literature. ua.pt
Thermal Stability and Degradation Kinetics
The thermal stability and degradation kinetics of this compound are crucial for its application in environments where it may be exposed to high temperatures, such as in lubricants or fuels. acs.org
Accelerated Oxidation Test Methodologies
To assess the oxidation stability of hydrocarbons like this compound within a practical timeframe, accelerated oxidation tests are conducted. acs.orgbtsa.com These tests subject the sample to controlled conditions of elevated temperature and oxygen pressure to speed up the oxidation process. acs.orgbtsa.com
One common method is the RapidOxy or PetroOxy test, which corresponds to the Rapid Small Scale Oxidation Test (RSSOT, ASTM D7525). acs.org In this test, a small sample is placed in a chamber, which is then filled with oxygen to a specific pressure and heated to a target temperature. acs.org The time it takes for the sample to oxidize, often indicated by a drop in oxygen pressure, is recorded as a measure of its oxidation stability. btsa.com For a study involving various hydrocarbons, including this compound, samples were analyzed at temperatures ranging from 40 to 160 °C. acs.org
Influence of Molecular Structure on Thermal Decomposition
The molecular structure of a hydrocarbon has a profound influence on its thermal decomposition pathways and stability. ufba.brrsc.org For cyclic alkanes like cyclohexane (B81311), the initial and primary step in thermal decomposition is often the fission of a C-C bond within the ring, leading to the formation of a diradical intermediate. rsc.org In the case of cyclohexane, this is the 1,6-hexyl diradical. rsc.org This diradical can then undergo further reactions, such as isomerization or decomposition into smaller radical fragments. rsc.org
While specific studies on the detailed thermal decomposition mechanism of this compound are not present in the provided context, general principles of hydrocarbon pyrolysis can be applied. The long octadecyl chain attached to the cyclohexane ring would introduce additional complexities. The C-C bonds within the long alkyl chain, as well as the bond connecting the chain to the ring, would also be susceptible to cleavage at high temperatures. The relative stability of the resulting radicals would dictate the dominant decomposition pathways. The presence of the cyclohexane ring can also influence the reaction mechanisms compared to a simple long-chain n-alkane.
Intermolecular Interactions and Solution Behavior
The solution behavior of this compound is fundamentally governed by the nature and magnitude of its intermolecular interactions. As a large, nonpolar molecule, its interactions with other molecules are dominated by weak, non-electrostatic forces.
The primary intermolecular forces present in this compound are London dispersion forces. viu.casavemyexams.com These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce corresponding dipoles in adjacent molecules. The strength of London dispersion forces is proportional to the molecule's size and surface area; consequently, the large C24 structure of this compound results in significant dispersion forces. viu.ca
The principle of "like dissolves like" dictates the solubility of this compound. solubilityofthings.com Its nonpolar character, stemming from the long hydrocarbon chain and the cyclohexane ring, makes it readily soluble in nonpolar solvents. solubilityofthings.com Conversely, it is insoluble in polar solvents such as water and alcohols because the strong hydrogen bonding between polar solvent molecules is energetically more favorable than the weak interactions that would form with the nonpolar solute. solubilityofthings.comlibretexts.org The energy required to disrupt the strong intermolecular forces in a polar solvent is not sufficiently compensated by the formation of new, weaker interactions with this compound. libretexts.org
Research into the phase behavior of this compound, particularly in binary mixtures, provides further insight into its solution behavior. Studies utilizing differential scanning calorimetry (DSC) on mixtures of this compound and nonadecylcyclohexane have shown that these systems form eutectic mixtures. researchgate.net The experimentally determined phase diagrams for these mixtures align well with theoretical diagrams calculated based on the assumption of ideal solution behavior, where the interactions between the different components are comparable to the interactions between like molecules. researchgate.netlibretexts.org
The thermophysical properties, such as melting temperature, are also crucial for understanding its phase behavior in solutions. The melting temperatures of n-alkylcyclohexanes have been investigated under high pressure, revealing a strong dependence on the length and parity of the alkyl chain. ua.ptacs.org
The table below summarizes the phase behavior of a binary system involving this compound.
| System Components | Observation | Method | Reference |
| This compound / Nonadecylcyclohexane | Forms a eutectic system. The measured liquidus curve is consistent with ideal solution theory. | Differential Scanning Calorimetry (DSC) | researchgate.net |
Applications and Performance in Advanced Material Systems
Sustainable Aviation Fuels (SAFs) Research
The pursuit of sustainable aviation fuels (SAFs) is a critical component of efforts to reduce the carbon footprint of the aviation industry. These fuels aim to be "drop-in" replacements for conventional jet fuel, meaning they must be compatible with existing aircraft and infrastructure. Research has identified cycloalkanes (also known as naphthenes) as crucial components for SAF formulations. energy.gov They offer a balance of properties, including high energy density and improved emission characteristics, that can bridge the gap between purely paraffinic synthetic fuels and conventional, aromatics-containing jet fuel. energy.gov
Octadecylcyclohexane, a C24 molecule consisting of an 18-carbon alkyl chain attached to a cyclohexane (B81311) ring, represents a class of heavy n-alkylcycloalkanes being investigated for this purpose. While many SAF pathways produce primarily iso-alkanes, research is underway to develop cost-effective routes to cycloalkanes, including long-chain alkylated cyclohexanes. energy.gov These molecules are considered for blending with other synthetic components to produce a final fuel that meets all required specifications. The addition of such heavy cycloalkanes can help adjust the physical properties of highly paraffinic SAFs to more closely match those of their petroleum-derived counterparts.
The chemical structure of a fuel component directly dictates its physical properties and, consequently, its performance. For cycloalkanes intended for use in SAFs, building a comprehensive database of these structure-property relationships (SPRs) is essential for targeted fuel design. sandia.govsandia.gov Research into various cycloalkane structures—including n-alkylcycloalkanes, fused rings, and branched cycloalkanes—has elucidated key trends relevant to aviation fuel specifications. sandia.govosti.gov
For n-alkylcycloalkanes like this compound, the long alkyl chain significantly influences its properties. Key performance metrics for aviation fuels and the general influence of cycloalkane structure are summarized below.
Table 1: Key Jet Fuel Properties and the Influence of Cycloalkane Structure
| Property | ASTM D7566 Specification (Typical) | Influence of Cycloalkane Structure |
|---|---|---|
| Density @ 15°C | 775 - 840 kg/m ³ | Generally increases with molecular weight and ring content. sandia.gov |
| Net Heat of Combustion (Specific Energy) | Min. 42.8 MJ/kg | Cycloalkanes have a slightly lower specific energy than paraffins but higher energy density. energy.gov |
| Flash Point | Min. 38°C | Increases with molecular weight and boiling point. sandia.govgevo.com |
| Freezing Point | Max. -40°C (Jet A) / -47°C (Jet A-1) | Tends to increase with the length of the n-alkyl chain. sandia.gov |
| Yield Sooting Index (YSI) | Lower is better | Generally low for cycloalkanes, but can increase with multiple substitutions on the ring. sandia.gov |
Source: ASTM D7566, Sandia National Laboratories sandia.govsandia.gov
This compound, with its high carbon number (C24), would be expected to have a high density and flash point. However, its long, straight alkyl chain would also likely result in a higher freezing point, potentially limiting its concentration in a final fuel blend to ensure compliance with low-temperature performance requirements.
A critical function of aromatic compounds in conventional jet fuel (required at a minimum of 8 vol% by ASTM D7566) is to induce swelling in the nitrile and fluorosilicone rubber O-rings and seals used in aircraft fuel systems. frontiersin.orgsandia.gov This swelling is essential for maintaining tight seals and preventing fuel leaks. A significant challenge for purely paraffinic SAFs is their lack of aromatics, which leads to poor elastomer compatibility. researchgate.net
The combustion performance of a fuel is paramount to engine efficiency and environmental impact. A key advantage of increasing cycloalkane content at the expense of aromatics is the reduction of soot (particulate matter) emissions. sandia.gov The propensity of a fuel to form soot can be quantified by its Yield Sooting Index (YSI). Cycloalkanes generally have much lower YSI values than aromatic compounds, contributing to cleaner combustion. sandia.gov
Lubricant Science and Tribology
In the field of lubrication, base oils form the bulk of a lubricant's formulation (often 90% or more), with additives providing enhanced properties. purelubrication.co.uk Base oils are classified into five groups by the American Petroleum Institute (API) based on their manufacturing process, saturate levels, and viscosity index.
This compound, by its chemical nature as a saturated cyclic hydrocarbon (a naphthenic paraffin), can be a component of lubricant base stocks. Naphthenic base oils, which are rich in cycloalkanes, are known for their good solubility with additives and favorable low-temperature properties. rymax-lubricants.com Highly refined cycloalkanes fall under API Group III (severely hydrocracked) or Group V (all other base oils not in Groups I-IV, including some synthetics like naphthenics). purelubrication.co.ukarchive.org
The structure of this compound, with a stable cyclohexane ring and a long C18 alkyl side chain, imparts properties desirable for a lubricant base oil, such as thermal stability and a specific viscosity profile. Research on the oxidation stability of various hydrocarbon structures, a critical property for lubricant longevity, has included this compound. One study noted its induction time at 110°C, providing a direct comparison to other lubricant-relevant molecules. google.com
Table 2: Oxidation Induction Time for Select Hydrocarbon Structures
| Compound | Induction Time (hours) at 110°C |
|---|---|
| This compound | 37 |
| n-Hexadecylbenzene | 12 |
| n-Amylbenzene | 28 |
Source: Process Chemistry of Lubricant Base Stocks google.com
This data suggests that this compound possesses greater inherent oxidation stability under these conditions than a comparable alkylbenzene, making it a viable and potentially superior component for high-performance lubricant formulations where thermal stress is a concern. Its role can be either as a primary component of a Group III or V base oil or as a specialty additive to enhance the properties of other base stocks. fluidsolutions.com.ph
Investigation of Tribological Performance (Friction and Wear)
This compound is utilized as a lubricant, where its molecular structure is key to its performance in reducing friction and wear between surfaces. The presence of the long octadecyl alkyl chain is a significant factor in its tribological efficacy. google.com This long chain contributes to the compound's ability to form a protective layer, which is essential for lubricating machinery and other mechanical components. pulsus.com Its high thermal stability also makes it suitable for use in high-temperature applications, such as in the automotive and aerospace industries, where maintaining lubricity under extreme conditions is critical. pulsus.com
Research efforts and studies on lubricating oils have identified this compound as a relevant component, underscoring its role in tribological formulations. chemceed.comwikipedia.org While specific quantitative data on friction coefficients and wear rates for pure this compound are not detailed in the provided research, its physical properties are indicative of its function as a lubricant base stock or additive. solubilityofthings.com
Table 1: Physical Properties of this compound Relevant to Lubrication
| Property | Value |
| Chemical Formula | C₂₄H₄₈ |
| Molecular Weight | 336.62 g/mol |
| Boiling Point | 409 °C pulsus.com |
| Melting Point | 43 °C pulsus.com |
| Flash Point | 195.2 °C pulsus.com |
| Density | ~0.813 - 0.830 g/cm³ google.compulsus.com |
| State at Room Temp | Liquid / Oily Solid chemger.com |
Molecular Interactions and Film Formation Mechanisms in Lubrication
The mechanism by which this compound provides lubrication is rooted in its molecular structure and the resulting intermolecular forces. The long, flexible octadecyl chain plays a crucial role in forming an ordered, thin protective film on surfaces. catalysis.blog This process is primarily driven by physical adsorption, where van der Waals forces cause the hydrocarbon chains to bind to the material surfaces. catalysis.blog This creates a boundary film with low shear strength, reducing direct contact between moving parts and thereby minimizing friction and wear. catalysis.blogcopoldb.jp
In boundary lubrication regimes, the chemical interactions between the lubricant and the surface are critical for the formation of this protective film. copoldb.jp The combination of the stable cyclohexane ring and the long alkyl chain gives this compound high thermal stability, allowing the lubricating film to remain effective even at elevated temperatures. pulsus.comchemger.com Under the extreme pressures found in applications like elasto-hydrodynamic lubrication, the lubricant molecules are compressed, forming a thin film that can prevent mechanical contact between microscopic surface asperities. turkchem.net The molecular structure allows for rearrangement in the contact zone, compensating for surface roughness and enhancing the lubricating effect. catalysis.blog
Polymer Science and Technology
Integration as a Monomer or Derivative in Polymeric Materials
This compound, in its pure form as a saturated alkane, is not a suitable monomer for polymerization. Polymerization reactions require monomers to have specific reactive sites, such as carbon-carbon double bonds for addition polymerization or at least two reactive functional groups (e.g., carboxylic acid, amine) for condensation polymerization. copoldb.jpsavemyexams.comlibretexts.org this compound lacks such reactive functionalities.
However, derivatives of this compound that have been chemically modified to include reactive groups can be integrated into polymeric materials. For instance, patent literature describes the use of octadecyl cyclohexane-1,3-dicarboxylate in formulations for adhesives and sealants. google.com In this derivative, the cyclohexane ring is functionalized with carboxylate groups, which can participate in polymerization reactions, such as forming polyesters. This demonstrates that while this compound itself is not a monomer, its structural backbone can be incorporated into polymers once it is appropriately functionalized.
Influence on Polymerization Processes and Resulting Polymer Structure
As a chemically inert saturated hydrocarbon, this compound does not act as an initiator, catalyst, or reactive component to directly influence the kinetics or chemical pathways of polymerization processes. catalysis.blogcmu.edu Its influence is not on the chemical reaction of chain formation but on the physical properties and morphology of the final polymer when used as an additive.
When blended into a polymer, the bulky structure of the this compound molecule can physically disrupt the regular arrangement of polymer chains. cankaya.edu.tr This interference with chain packing hinders the formation of ordered crystalline regions. doitpoms.ac.ukmcpolymers.com The result is a likely decrease in the degree of crystallinity of the polymer, making the material more amorphous. cankaya.edu.tr This change in the solid-state structure—specifically, the balance between crystalline and amorphous regions—has a significant impact on the material's properties, often leading to a softer, more flexible, and less brittle material with a lower glass transition temperature (Tg). wikipedia.org
Material Compatibility and Performance in Polymer Compositions (e.g., plasticizers in adhesives and sealants)
This compound and its derivatives exhibit compatibility with various polymers, making them useful as additives that modify material properties. solubilityofthings.com Research has specifically pointed to its potential in creating innovative coating technologies due to this compatibility. solubilityofthings.com
The most prominent application for its derivatives is as a plasticizer in polymer compositions like adhesives and sealants. google.com Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by embedding themselves between the polymer chains, which lowers the glass transition temperature (Tg) and elastic modulus. chemceed.comchemger.comturkchem.net
A patent for adhesives and sealants specifies the use of cyclohexane polycarboxylic acid derivatives, including esters with octadecyl groups, in formulations based on polyurethanes, polyureas, polyacrylates, and polysulfides. google.com The inclusion of these derivatives was found to yield a low glass transition temperature and low surface tackiness in the cured product without negatively affecting other performance properties. google.com This is a critical function, as traditional plasticizers can sometimes migrate out of the polymer matrix, leading to embrittlement and loss of performance. chemceed.comwacker.com The use of a stable, compatible molecule like a cyclohexane derivative can improve the permanence and longevity of the plasticizing effect. chemceed.com
Table 2: Application of this compound Derivatives in Polymer Systems
| Polymer System | Derivative Type | Function | Reported Benefits | Reference |
| Polyurethanes | Cyclohexane Polycarboxylic Acid Ester | Plasticizer | Lowers glass transition temperature, reduces surface tackiness | google.com |
| Polyacrylates | Cyclohexane Polycarboxylic Acid Ester | Plasticizer | Improves flexibility, compatible with binder | google.com |
| Polysulfides | Cyclohexane Polycarboxylic Acid Ester | Plasticizer | Balanced mechanical properties | google.com |
| Polymer Membranes | This compound | Pore-filling material | Component in thermoresponsive systems | pulsus.com |
Environmental Chemistry and Ecotoxicological Research
Atmospheric Distribution and Emission Profiling
Octadecylcyclohexane has been identified as a component of atmospheric particulate matter, largely originating from anthropogenic combustion sources. Its presence in the environment is primarily tracked through emission profiling and the development of chemical inventories.
This compound is a recognized constituent of diesel engine exhaust. airuse.eumagnegrip.com It is classified as a semi-volatile organic compound (SVOC) and is found in the complex mixture of hydrocarbons that comprise diesel emissions. epa.govcrcao.org These emissions are derived from both the diesel fuel itself, which contains a range of hydrocarbons up to C25, and the engine's lubricating oil, which typically consists of higher-molecular-weight hydrocarbons. tandfonline.com
Research has quantified the presence of this compound in various diesel exhaust scenarios. For instance, a study on a modern nonroad Tier 4 diesel engine reported this compound emissions, showing significant reduction with the use of advanced aftertreatment systems like a diesel oxidation catalyst (DOC) and a catalyzed diesel particulate filter (CDPF). tandfonline.com Another study, the Advanced Collaborative Emissions Study (ACES), detected this compound in the exhaust from U.S. 2007-compliant diesel engines during subchronic inhalation exposures in rats and mice. healtheffects.org The concentrations varied depending on the engine operating conditions and the specific aftertreatment system used. healtheffects.org
The following table summarizes findings on this compound concentrations in diesel exhaust from a nonroad engine study.
Table 1: this compound Emission Factors from a Nonroad Diesel Engine with Advanced Aftertreatment Systems
| Test Mode | Engine Out (ng/kW-hr) | DOC-only (ng/kW-hr) | CDPF (ng/kW-hr) | Reduction Efficiency |
|---|---|---|---|---|
| Mode 1 | 6.28E-07 | 1.01E-08 | 1.33E-11 | >99% |
Data sourced from a 2018 study on nonroad diesel engine emissions. tandfonline.com The table shows the emission factor of this compound from the engine before aftertreatment ("Engine Out") and after passing through a Diesel Oxidation Catalyst ("DOC-only") and a Catalyzed Diesel Particulate Filter ("CDPF").
To model air quality and understand the impact of pollution sources, regulatory bodies and researchers develop speciation profiles, which detail the chemical composition of emissions. epa.gov this compound is included as a specific compound in databases like the U.S. Environmental Protection Agency's (EPA) SPECIATE database. epa.govucr.eduepa.gov This database provides volatile organic compound (VOC) and particulate matter (PM) speciation profiles for various air pollution sources, which are essential for creating speciated emissions inventories. epa.gov
These inventories are critical inputs for photochemical air quality models and for estimating emissions of hazardous air pollutants. epa.gov Data compilations for diesel emissions explicitly list this compound, providing a basis for its inclusion in environmental inventories and source apportionment studies, which aim to identify the contributions of different pollution sources to ambient air quality. crcao.orgtandfonline.comrsc.org
Biodegradation and Biotransformation Pathways
The fate of this compound in the environment is significantly influenced by microbial activity. Certain microorganisms are capable of degrading this compound, breaking it down into simpler molecules.
The marine bacterium Alcanivorax sp., particularly strain MBIC 4326, has been identified as capable of using n-octadecylcyclohexane as a sole source of carbon and energy. nih.govasm.org The primary degradation mechanism involves the terminal oxidation of the long alkyl side chain. nih.govasm.orgufs.ac.za This initial step converts the terminal methyl group into a carboxylic group. nih.govasm.org
Following this initial oxidation, the alkyl chain is processed through classical β-oxidation. nih.govufs.ac.zaresearchgate.net This pathway sequentially shortens the fatty acid chain, releasing two-carbon units in each cycle. nih.govasm.org In addition to the major β-oxidation route, some studies suggest the possibility of other minor degradation routes occurring simultaneously. researchgate.netnbu.ac.in One such minor pathway is α-oxidation. researchgate.net
The investigation of n-octadecylcyclohexane degradation by Alcanivorax sp. has led to the identification of several metabolic intermediates. nih.gov These intermediates confirm the proposed degradation pathways. nih.govnbu.ac.in
The major product resulting from the β-oxidation of the side chain is cyclohexaneacetic acid. nih.govnbu.ac.in Further degradation of intermediates leads to the formation of cyclohexanecarboxylic acid. nih.govasm.org This compound is then transformed into 1-cyclohexene-1-carboxylic acid and subsequently to benzoic acid, indicating a novel metabolic route that involves the aromatization of the cyclohexane (B81311) ring. nih.govufs.ac.zanbu.ac.in
Table 2: Key Biodegradation Intermediates of n-Octadecylcyclohexane by Alcanivorax sp.
| Intermediate Compound | Significance in Pathway |
|---|---|
| Cyclohexaneacetic acid | Major product of β-oxidation. nih.govnbu.ac.in |
| 4-Cyclohexylbutanoic acid | An intermediate formed during β-oxidation. nih.govnbu.ac.in |
| 4-Cyclohexyl-2-butenoic acid | A minor intermediate of β-oxidation. nih.govnbu.ac.in |
| Cyclohexanecarboxylic acid | Formed from the breakdown of the side chain. nih.govasm.org |
| 1-Cyclohexene-1-carboxylic acid | Intermediate in the novel transformation to benzoic acid. nih.govasm.org |
| Benzoic acid | An end product of the novel transformation pathway. nih.govufs.ac.zanbu.ac.in |
This table lists the compounds identified during the microbial degradation of n-octadecylcyclohexane, highlighting their role in the metabolic process.
Environmental Fate and Transport Modeling
Environmental fate and transport models are computational tools used to predict how chemicals move and transform in the environment. researchgate.net These models are essential for assessing exposure and potential risks associated with chemical releases. tetratech.com For a compound like this compound, such models would simulate its journey through air, water, and soil, considering its physical-chemical properties and environmental interactions. researchgate.net
The development of a specific fate and transport model for this compound would rely on data gathered from emission profiling and biodegradation studies. For instance, emission rates from diesel exhaust (Section 7.1.1) would serve as a primary input or source term for atmospheric models. airuse.eu Biodegradation data, such as the degradation rates and pathways identified in Alcanivorax sp. (Section 7.2), are crucial for predicting the persistence of the compound in marine and soil environments. researchgate.net
Models can range from multimedia compartmental models (MCMs), which treat the environment as a series of well-mixed boxes (e.g., air, water, soil), to more complex, spatially-resolved models that consider the specific hydrology and geography of a given area, like a watershed. mdpi.com These models integrate various processes, including atmospheric transport, deposition, partitioning between gas and particle phases, and degradation, to estimate environmental concentrations over time and space. researchgate.netfraunhofer.de
Research Methodologies for Ecotoxicological Assessment
The ecotoxicological assessment of chemical compounds is a critical process for determining their potential adverse effects on ecosystems. This evaluation involves a tiered approach, beginning with foundational toxicity tests and progressing to more complex assessments of environmental behavior and risk. For this compound, a constituent of some petroleum products, the research methodologies draw upon established toxicological and environmental science principles.
For many chemicals, a standard battery of tests is employed. In vitro genotoxicity tests, for example, assess a substance's potential to cause DNA or chromosomal damage. chemsafetypro.com Common assays include the bacterial reverse mutation test (Ames test) and tests for chromosomal aberrations in mammalian cells. chemsafetypro.comnih.gov In vivo studies can range from acute toxicity tests, which evaluate the effects of a single exposure, to subchronic and chronic studies that examine the impacts of repeated exposure over a longer period. nih.govoecd.org These can reveal effects on specific organs, reproductive capabilities, or developmental processes. nih.gov
In the specific case of this compound, publicly available safety data sheets often indicate a lack of comprehensive ecotoxicity data for endpoints such as fish, crustacea, and algae. uvigo.es However, it is a component of heavy fuel oils (HFOs), which are complex substances. canada.cacanada.ca Some studies on HFOs have shown that they can be genotoxic in both in vitro and in vivo assays and may lead to adverse reproductive and developmental effects in laboratory animals. canada.ca The principle of "read across," where the toxicity of a poorly studied chemical is inferred from data on structurally similar substances, is often applied in such cases. alberta.ca
Table 1: Common Toxicological Study Types
| Study Type | Description | Examples |
|---|---|---|
| In Vitro | Studies conducted in a controlled environment outside a living organism, typically on cell cultures or isolated tissues. nih.gov | Ames test (bacterial mutagenicity), Chromosomal aberration tests, Cytotoxicity assays. chemsafetypro.comnih.gov |
| In Vivo | Studies conducted on whole, living organisms. nih.gov | Acute oral toxicity (e.g., in rats), 90-day subchronic inhalation study, Fish acute toxicity test. nih.govoecd.org |
| Genotoxicity | Assesses the potential of a substance to damage genetic material (DNA). Can be performed in vitro or in vivo. nih.gov | Sister chromatid exchange (SCE) assay, Micronucleus test. nih.gov |
Understanding a chemical's environmental fate involves assessing its persistence (how long it remains in the environment) and its potential for bioaccumulation (its tendency to be taken up and concentrated in organisms). alberta.ca These factors are crucial for determining the long-term ecological risk of a substance.
Persistence is often evaluated by measuring the chemical's half-life in various environmental compartments like water, soil, and sediment. Biodegradation studies are a key component of this assessment. While specific degradation data for this compound is limited, it is part of the broader category of cycloalkanes found in petroleum products. canada.ca Substances like heavy fuel oils, which contain compounds such as this compound, have been identified as meeting the criteria for persistence under some regulatory frameworks. canada.ca
Bioaccumulation potential is frequently estimated using the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, or "fat-loving" nature. A high log Kow value suggests a greater likelihood of accumulating in the fatty tissues of organisms. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water, can be measured directly in laboratory studies or estimated from the log Kow. bio-fount.com
Table 2: Estimated Environmental Fate Properties of this compound
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Kow | 11.94 | High potential for bioaccumulation. bio-fount.com |
| Log BCF | 0.500 (BCF = 3.162) | Low to moderate bioaccumulation potential based on regression method. bio-fount.com |
| Wastewater Treatment Removal | 94.04% (Total) | Primarily removed via adsorption to sludge (93.23%). bio-fount.com |
| Persistence Time | 1.24e+003 hours | Indicates a degree of persistence in the environment. bio-fount.com |
Note: The data in this table is based on estimation models and may not reflect experimentally determined values.
Hazard identification determines the types of adverse effects a substance can cause. environmentclearance.nic.in For chemicals like this compound, this involves reviewing available toxicological data. Some frameworks classify cyclohexane derivatives as having a high level of toxicity to vertebrates and aquatic life. uvigo.es Hazard classification systems, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), use specific criteria to assign hazard categories and statements. navarra.es
Risk assessment frameworks used by regulatory agencies often employ a tiered approach. alberta.ca Initial screening-level risk assessments may use conservative assumptions to identify chemicals of potential concern. alberta.ca For complex substances like those found in the petroleum sector, representative structures, including cycloalkanes like this compound, are used to model environmental behavior and predict risk. canada.ca Based on criteria such as persistence, bioaccumulation potential, and inherent toxicity, substances can be prioritized for further action or regulation. canada.ca For instance, some heavy fuel oils containing these types of compounds were identified as high priorities during the categorization of substances on Canada's Domestic Substances List. canada.ca
Computational Chemistry and Theoretical Modeling of Octadecylcyclohexane
Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structural and dynamic properties of octadecylcyclohexane.
For long-chain alkanes and cycloalkanes, MD simulations are particularly useful for understanding complex behaviors such as crystallization, phase transitions, and conformational changes. mdpi.comuni-sofia.bg Simulations can model how the long octadecyl chain and the cyclohexane (B81311) ring influence the packing of molecules in solid and liquid states. Key properties that can be investigated include:
Density and Phase Behavior: Simulations can predict the density of this compound at various temperatures and pressures, helping to identify melting points and the conditions for phase transitions. For similar long-chain alkanes like octadecane, MD simulations have been successfully used to model the crystallization process and phase change temperatures. mdpi.com
Conformational Analysis: The flexibility of the octadecyl chain allows for numerous conformations. MD simulations can explore the conformational landscape, identifying the most probable shapes the molecule adopts and the dynamics of transition between them.
Transport Properties: Properties such as viscosity and self-diffusion coefficients, which are crucial for understanding the flow behavior of this compound in applications like lubricants, can be calculated from the trajectories of the molecules in the simulation.
The choice of a force field—a set of parameters that defines the potential energy of the system—is critical for the accuracy of MD simulations. uni-sofia.bgnih.gov Force fields like CHARMM and OPLS are often used for organic molecules and have been evaluated for their ability to reproduce experimental properties of alkanes. uni-sofia.bg
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. usc.edustanford.edu These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbitals, and related properties, which are fundamental to understanding a molecule's stability and reactivity. wavefun.comnih.gov
For this compound, quantum chemical calculations can determine a wide range of electronic properties:
Molecular Geometry Optimization: These calculations can predict the most stable three-dimensional arrangement of atoms with high accuracy.
Electronic Properties: Key properties such as dipole moment, polarizability, and ionization potential can be calculated. uni-konstanz.de These values are essential for understanding intermolecular interactions.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and its tendency to participate in chemical reactions.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how this compound will interact with other molecules.
Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed, offering a balance between computational cost and accuracy for molecules of this size. nih.govuni-konstanz.de
Quantitative Structure-Property Relationship (QSPR) Modeling for Performance Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical and chemical properties. nthu.edu.tw These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of molecular structure) to experimentally measured properties.
For cycloalkanes, QSPR models have been successfully developed to predict various thermodynamic properties. nih.govresearchgate.net These models can be used to estimate the performance-related properties of this compound without the need for extensive laboratory experiments. The process involves:
Calculating a large number of molecular descriptors, which can be constitutional, topological, or quantum-chemical in nature.
Using statistical methods, such as Multiple Linear Regression (MLR) combined with feature selection techniques like Genetic Algorithms (GA), to select the most relevant descriptors. nih.gov
Building and validating a mathematical model that can predict the property of interest.
Studies on large sets of cycloalkanes have produced robust models for predicting properties like heat capacity, entropy, and thermal energy. nih.govscienceopen.com The statistical quality of these models is typically assessed using parameters such as the squared correlation coefficient (r²) and the cross-validation squared correlation coefficient (Q²).
Below is a table summarizing the performance of example GA-MLR models for predicting thermodynamic properties of cycloalkanes, demonstrating the predictive power of the QSPR approach.
| Property Predicted | r² (Training Set) | Q² (Cross-Validation) | r² (External Test Set) |
|---|---|---|---|
| Heat Capacity (Cv) | 0.950 | 0.989 | 0.969 |
| Entropy (S) | 0.980 | 0.947 | 0.943 |
| Thermal Energy (Eth) | 0.980 | 0.809 | 0.985 |
Data derived from studies on broad sets of cycloalkanes. nih.govscienceopen.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Effects
Similar to QSPR, Quantitative Structure-Activity Relationship (QSAR) models establish a link between a molecule's structure and its biological activity or environmental effects. ecetoc.org This approach is fundamental in ecotoxicology and environmental science for predicting the potential impact of chemicals on ecosystems. nih.govdmu.dk
For a compound like this compound, which may be released into the environment through industrial applications, QSAR models can predict key endpoints such as:
Toxicity: Predicting acute toxicity to aquatic organisms like fish (e.g., LC50 values). nih.gov
Biodegradability: Estimating the likelihood and rate at which the compound will be broken down by microorganisms in the environment.
Bioaccumulation: Assessing the potential for the chemical to accumulate in the tissues of living organisms.
Developing a QSAR model involves creating a statistically significant relationship between molecular descriptors (e.g., hydrophobicity, molecular size, electronic parameters) and a measured biological endpoint. nih.gov These models are crucial for prioritizing chemicals for further testing and for conducting environmental risk assessments, especially when experimental data is scarce. ecetoc.orgnih.gov
Computational Toxicology Approaches for Hazard Prediction
Computational toxicology utilizes a range of in silico models to predict the adverse effects of chemicals on human health and the environment. nih.govijraset.com This field integrates QSAR, expert systems, and other modeling techniques to provide rapid and cost-effective hazard identification. toxicology.orgresearchgate.net
For this compound, computational toxicology can be applied to predict various toxicity endpoints without resorting to animal testing. ijraset.com The primary approaches include:
Expert Rule-Based Systems: These systems use a set of predefined structural rules and alerts, derived from known toxicological knowledge, to identify chemical fragments associated with specific hazards like mutagenicity or carcinogenicity. toxicology.org
Statistical-Based Systems: These are QSAR models trained on large datasets of chemicals with known toxicity data. They make predictions based on statistical correlations between structural features and toxic effects. toxicology.org
Read-Across: This method involves predicting the toxicity of a chemical by using data from one or more structurally similar compounds. Given its structure, this compound could be assessed by comparing it to other long-chain cycloalkanes with known toxicological profiles.
Regulatory bodies increasingly accept data from computational toxicology models, particularly when a combination of complementary methods (e.g., one expert rule-based and one statistical-based model) is used to increase confidence in the prediction. toxicology.orgeuropa.eu
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Advanced Derivatization
The future of octadecylcyclohexane research is intrinsically linked to the development of more efficient and sustainable methods for its synthesis and modification. openaccessjournals.com Current synthetic strategies often rely on established but potentially resource-intensive processes. savemyexams.com Future endeavors will likely focus on "bio-inspired" transformations that mimic nature's sophisticated synthetic machinery to construct the core structure from readily available starting materials. sioc.ac.cn This could involve exploring domino reactions, where a series of transformations occur in a single operation, significantly enhancing synthetic efficiency. afjbs.com Additionally, multicomponent reactions (MCRs), which create complex molecules from simple precursors in one pot, present a promising avenue for streamlined synthesis. afjbs.com
Advanced derivatization techniques are also crucial for tailoring the properties of this compound for specific applications. sigmaaldrich.comresearchgate.netspectroscopyonline.com Derivatization modifies a molecule's functional groups to enhance its suitability for analysis or to impart new functionalities. researchgate.net Techniques such as trimethylsilylation, which introduces a trimethylsilyl (B98337) (TMS) group, are commonly used to increase volatility for gas chromatography analysis. sigmaaldrich.com Future research will likely explore novel derivatization reagents and optimize reaction conditions, such as temperature and time, to achieve high completion percentages and improve analytical detection. sigmaaldrich.comnih.gov
Development of this compound-Based Materials for Specialized Applications
The unique structural characteristics of this compound make it a promising building block for the development of novel materials with specialized properties. Its long alkyl chain combined with a cyclohexane (B81311) ring can be leveraged to create materials with tailored thermal and mechanical properties. For instance, derivatives of cyclohexanepolycarboxylic acid are being explored as plasticizers in adhesives and sealants based on polyurethanes, polyureas, and polyacrylates. google.com These materials exhibit low glass transition temperatures and desirable mechanical properties. google.com
Future research could focus on incorporating this compound moieties into polymers to create materials with enhanced thermal stability or specific surface properties. Overbased materials, which contain a metal content exceeding what would be expected stoichiometrically, represent another area of interest. googleapis.com These materials, often used as detergents and dispersants in lubricating oils, could potentially be developed using this compound-derived organic acids. googleapis.com The exploration of such applications will require a deep understanding of structure-property relationships to design materials with optimal performance for targeted uses.
Enhanced Understanding of Environmental Interactions and Remediation Strategies
This compound is a component of petroleum hydrocarbons and has been detected in various environmental matrices. nbu.ac.incanada.ca Understanding its fate and transport in the environment is crucial for assessing its potential impact and developing effective remediation strategies. Studies have shown that microorganisms can degrade long-chain alkanes and n-alkylcycloalkanes. nbu.ac.invliz.be Future research should focus on elucidating the specific microbial pathways involved in the biodegradation of this compound. nbu.ac.in This knowledge can be applied to develop bioremediation techniques for contaminated sites. nih.gov
Remediation technologies for petroleum hydrocarbon contamination include physical removal, thermal remediation, and in-situ chemical reduction. augustmack.com For sites contaminated with compounds like this compound, a combination of these methods may be most effective. Future research could investigate the efficacy of specific microbial strains or consortia for the bioremediation of this compound-contaminated soil and water. nih.govresearchgate.net Furthermore, monitoring the byproducts of degradation is essential to ensure that they are less harmful than the parent compound.
Integration of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds like this compound. frontiersin.orgnih.govresearchgate.net These powerful computational tools can accelerate research by predicting properties, optimizing reactions, and analyzing large datasets. afjbs.commdpi.com In the context of this compound, ML models can be developed to predict its physical and chemical properties based on its molecular structure, a field known as Quantitative Structure-Property Relationships (QSPR). acs.org This can significantly reduce the need for time-consuming and expensive experimental measurements. frontiersin.org
ML algorithms can also be employed to guide the design of novel synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions. afjbs.com This can lead to the faster discovery of more efficient and sustainable synthetic pathways. afjbs.com Furthermore, AI can be used to analyze complex analytical data, such as that from mass spectrometry, to identify and quantify this compound and its derivatives in complex mixtures. arxiv.org The integration of these computational approaches will undoubtedly accelerate the pace of discovery in all areas of this compound research.
Multi-disciplinary Approaches for Comprehensive Characterization and Application Development
A holistic understanding of this compound and its potential applications requires a multi-disciplinary approach that integrates expertise from various scientific fields. docksci.com Chemists will continue to play a central role in developing new synthetic methods and characterizing the molecule's fundamental properties. openaccessjournals.com Biologists and environmental scientists are needed to investigate its interactions with living organisms and ecosystems, as well as to develop bioremediation strategies. researchgate.netnih.govnih.gov Materials scientists and engineers will be instrumental in designing and fabricating novel materials based on this compound. google.comgoogleapis.com
Furthermore, the collaboration between experimentalists and computational scientists will be crucial for leveraging the power of AI and ML to guide research and analyze data. acs.orgfrontiersin.org By fostering collaboration across these disciplines, researchers can gain a more comprehensive understanding of this compound, from its molecular-level properties to its macroscopic applications and environmental impact. This integrated approach will be essential for unlocking the full scientific and technological potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing octadecylcyclohexane with high purity?
- Answer: this compound synthesis typically involves catalytic hydrogenation of octadecylbenzene or alkylation of cyclohexane with long-chain alkenes. Key steps include:
- Catalyst selection: Use palladium-on-carbon (Pd/C) or nickel catalysts for hydrogenation .
- Purity optimization: Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate high-purity fractions, verified via gas chromatography-mass spectrometry (GC-MS) .
- Safety protocols: Conduct reactions in fume hoods with inert gas purging to mitigate flammability risks .
Q. How can researchers characterize this compound’s physical properties experimentally?
- Answer: Critical properties include:
- Density and viscosity: Measure using a pycnometer and viscometer at controlled temperatures (e.g., 20–100°C) .
- Melting/boiling points: Differential scanning calorimetry (DSC) and ASTM D7169-standardized distillation .
- Solubility: Use shake-flask methods with solvents like hexane or ethanol, followed by UV-Vis or HPLC analysis .
Q. What spectroscopic techniques are optimal for structural confirmation of this compound?
- Answer:
- NMR spectroscopy: H and C NMR to confirm cyclohexane ring substitution patterns and alkyl chain integrity .
- FT-IR: Identify C-H stretching (2850–2960 cm) and cyclohexane ring vibrations (700–800 cm) .
- High-resolution MS: Validate molecular weight (CH, theoretical 334.63 g/mol) .
Advanced Research Questions
Q. How can contradictions in this compound’s environmental fate data be resolved?
- Answer: Discrepancies in biodegradation or bioaccumulation studies require:
- Standardized testing: Follow OECD 301 (biodegradation) and 305 (bioaccumulation) guidelines to ensure comparability .
- Data triangulation: Cross-reference peer-reviewed studies, gray literature (e.g., EPA reports), and computational models (e.g., EPI Suite) .
- Exposure pathway analysis: Distinguish between aquatic (hydrolysis-driven) and terrestrial (adsorption-dominated) fate using log and soil sorption coefficients .
Q. What experimental design considerations are critical for assessing this compound’s stability under extreme conditions?
- Answer:
- Thermal stability: Use thermogravimetric analysis (TGA) at 25–400°C in nitrogen/air atmospheres to detect decomposition thresholds .
- Oxidative resistance: Accelerated aging tests with peroxides or UV light, monitored via peroxide value (PV) and FT-IR .
- Data validation: Replicate experiments across independent labs to minimize batch-specific artifacts .
Q. How can researchers address challenges in quantifying low-concentration this compound in environmental samples?
- Answer:
- Extraction: Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with n-hexane .
- Detection limits: Use GC-MS with electron ionization (EI) or LC-MS/MS for sub-ppb sensitivity .
- Matrix interference mitigation: Spike recovery tests and isotope dilution (e.g., -labeled analogs) .
Q. What strategies reconcile discrepancies in this compound’s toxicity profiles across in vitro and in vivo studies?
- Answer:
- Dose normalization: Compare studies using mg/kg body weight vs. molar concentrations .
- Metabolic activation: Include S9 liver fractions in in vitro assays to mimic in vivo metabolism .
- Endpoint alignment: Standardize metrics (e.g., LD, EC) across models using OECD or EPA guidelines .
Data Analysis and Reporting
Q. How should researchers prioritize conflicting data on this compound’s occupational exposure risks?
- Answer: Apply a hazard heatmap (per EPA frameworks) to rank studies by:
- Data quality: Peer-reviewed > gray literature > modeled data .
- Exposure relevance: Workplace air monitoring (NIOSH methods) vs. theoretical estimates .
- Uncertainty analysis: Report confidence intervals and limit extrapolations beyond tested conditions .
Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?
- Answer:
- Multivariate regression: Correlate chain length, branching, and log with toxicity endpoints .
- QSAR modeling: Use tools like ECOSAR or TEST to predict ecotoxicity .
- Cluster analysis: Group analogs by reactivity (e.g., cyclohexane vs. benzene derivatives) to identify trends .
Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 334.63 g/mol | HR-MS | |
| Boiling Point | ~350°C (est.) | ASTM D7169 | |
| log | 8.2 (predicted) | EPI Suite | |
| Water Solubility | <0.1 mg/L (20°C) | Shake-flask + HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
